N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Biological Relevance
Phenylpiperazine Derivatives in Medicinal Chemistry : Phenylpiperazine derivatives, which share structural similarities with N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide, have been highlighted for their versatility in medicinal chemistry. These compounds have shown promising applications in the treatment of CNS disorders, underlining the potential of the molecular scaffold for developing new therapeutic agents. The N-phenylpiperazine subunit is particularly notable for its ability to yield new classes of hits and prototypes across various therapeutic fields, suggesting a broader utility beyond CNS structures (Maia, Tesch, & Fraga, 2012).
Structure-Activity Relationships of Thiophene Derivatives : The incorporation of thiophene rings into biologically active molecules has been extensively studied for its impact on therapeutic properties. Literature reviews on thiophene derivatives, including those structurally related to this compound, demonstrate the significance of these compounds in drug design. Their application spans across various therapeutic areas, showcasing the adaptability and potential of thiophene-containing compounds in medicinal chemistry (Drehsen & Engel, 1983).
Therapeutic Applications and Drug Design
Amyloid Imaging in Alzheimer's Disease : The development of imaging ligands for amyloid in Alzheimer's disease represents a critical area of research. Compounds with structural relevance to this compound have been evaluated for their potential in this field. Radioligands studied in Alzheimer's disease patients and controls have shown a robust difference in PIB retention, highlighting the importance of such molecular structures in early disease detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Anticancer Agents Development : The Knoevenagel condensation, involving the creation of α, β-unsaturated ketones/carboxylic acids, underscores the significance of molecular structures like this compound in anticancer drug design. This method has been utilized to generate libraries of compounds with remarkable anticancer activity, indicating the potential of such molecular frameworks in targeting various cancer mechanisms and improving therapeutic profiles (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Target of Action
The compound’s primary targets are likely to be specific proteins or enzymes within cells. These targets are typically involved in key biological processes or pathways. The exact targets would depend on the specific structure of the compound and its chemical properties .
Mode of Action
The compound may interact with its targets by binding to specific sites on the target proteins or enzymes. This binding can alter the function of the target, leading to changes in the biological processes or pathways they are involved in .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific molecules or the rate of certain reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to alterations in the levels of certain molecules within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Properties
IUPAC Name |
N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-19(2,20-17(23)16-9-6-14-25-16)18(24)22-12-10-21(11-13-22)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVUMBATVKFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.